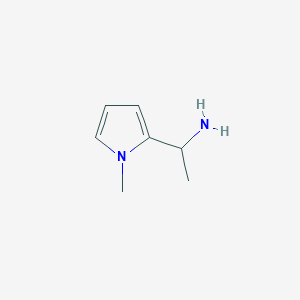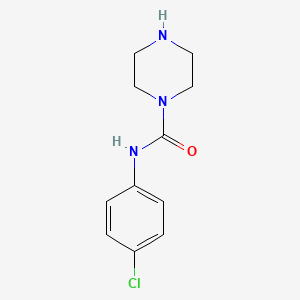![molecular formula C14H20O9 B2861014 [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate CAS No. 13137-69-4](/img/structure/B2861014.png)
[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C14H20O9 and its molecular weight is 332.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate, also known as 1,5-Anhydroglucitol, primarily targets the sodium-glucose transporter 2 (SGLT2) . SGLT2 is a protein in the kidney that reabsorbs glucose into the bloodstream .
Mode of Action
The compound works by inhibiting SGLT2 . This inhibition allows extra glucose to be excreted through the urine, improving glycemic control without increasing insulin secretion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renal glucose reabsorption process . By inhibiting SGLT2, the compound prevents glucose from being reabsorbed back into the bloodstream, promoting glucose excretion in urine .
Pharmacokinetics
It is known that the compound has good oral availability . It reduces blood glucose levels by preventing the renal glucose reabsorption process and promoting glucose excretion in urine .
Result of Action
The molecular and cellular effects of the compound’s action result in improved glycemic control . By inhibiting SGLT2 and promoting glucose excretion in urine, the compound helps to lower blood glucose levels .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the patient’s diet and overall health status. The compound’s stability can be influenced by storage conditions . It is recommended to store the compound in a sealed, dry environment at room temperature .
Análisis Bioquímico
Biochemical Properties
D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate has been found to exhibit inhibitory effects on certain enzymes such as protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase . These interactions suggest that D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate may play a role in regulating enzymatic activities and influencing biochemical pathways .
Cellular Effects
The effects of D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate on cells are not well-studied. Given its structural similarity to glucose, it is plausible that this compound may influence cellular processes related to glucose metabolism. For instance, it may affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of D-Glucitol, 1,5-anhydro-, 2,3,4,6-tetraacetate remains unclear. Its inhibitory effects on PTP1B and α-glucosidase suggest that it may bind to these enzymes, potentially altering their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Given its structural similarity to glucose, it is likely that this compound exhibits stability and degradation patterns similar to those of glucose .
Metabolic Pathways
Given its structural similarity to glucose, it is plausible that this compound may be involved in pathways related to glucose metabolism .
Transport and Distribution
It is likely that this compound is transported and distributed in a manner similar to glucose, given their structural similarities .
Subcellular Localization
Given its structural similarity to glucose, it is plausible that this compound may be localized in areas of the cell where glucose is typically found .
Propiedades
IUPAC Name |
[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12+,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHEXUWXLOVPV-XJFOESAGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2860931.png)
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2860932.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2860934.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2860935.png)
![1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860937.png)
![1-[1-(2-Bromo-6-fluorophenyl)triazol-4-yl]propan-1-ol](/img/structure/B2860939.png)



![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2860945.png)
![(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one](/img/structure/B2860947.png)

![methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2860951.png)

